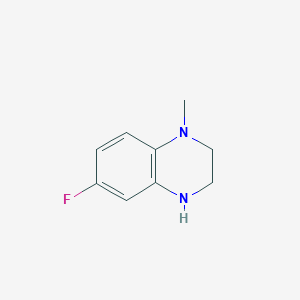

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

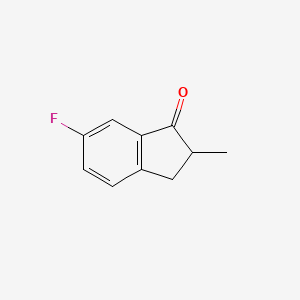

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the CAS Number: 912284-83-4 . It has a molecular weight of 166.2 and is typically stored at room temperature . It appears as a liquid in its physical form .

Synthesis Analysis

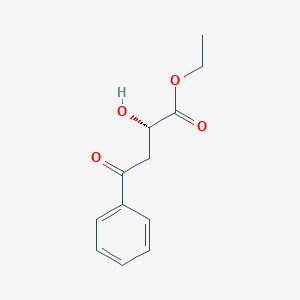

Racemic 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) was resolved by the N-phthaloyl derivative of the undesired enantiomer . For the enantiomeric enrichment of the resulting enantiomeric mixture, two simple processes are reported: selective precipitation of the FTHQ from the melt and recrystallization of its hydrochloric salt from water .Molecular Structure Analysis

The IUPAC name of this compound is 6-fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline . The InChI code is 1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 . The InChI key is DXIZWPSUAKANDM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline is a liquid at room temperature . It has a molecular weight of 166.2 .科学的研究の応用

Resolution Processes and Kinetic Control

6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been studied for its resolution in various solvents using tartaric acid derivatives. This research observed strong reaction kinetics and solvent dependence, leading to an economically viable resolution process with a racemization step (Bálint et al., 2002).

Stereoselectivity in Acylation

The acylative kinetic resolution of racemic FTHQ showed that fluorine atoms in the aromatic fragment of heterocyclic amines increase stereoselectivity in acylation. This led to the development of a method for preparing enantiopure S-6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (Gruzdev et al., 2013).

Ocular Hypotensive Action

A study on new molecular entities based on 1-ethyl-1,2,3,4-tetrahydroquinoline, including a compound similar to 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline, revealed significant ocular hypotensive action in rabbits. This research focused on physicochemical properties and pharmacological activities, finding one compound with potent ocular hypotensive effects (Pamulapati & Schoenwald, 2011).

Antitubercular Activity

The reaction of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline with various compounds demonstrated antitubercular properties. This research explored the structure and antitubercular characteristics of the synthesized compounds (Ukrainets et al., 2006).

Supercritical Fluid Extraction

The separation of FTHQ enantiomers using supercritical fluid extraction with carbon dioxide was studied, showing an efficient method for purifying these enantiomers (Kmecz et al., 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

7-fluoro-4-methyl-2,3-dihydro-1H-quinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2/c1-12-5-4-11-8-6-7(10)2-3-9(8)12/h2-3,6,11H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXIZWPSUAKANDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCNC2=C1C=CC(=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474810 |

Source

|

| Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

CAS RN |

912284-83-4 |

Source

|

| Record name | 6-Fluoro-1-methyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。